molecular formula C5H6N2O4 B3354744 2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid CAS No. 610265-04-8

2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid

Cat. No.: B3354744
CAS No.: 610265-04-8
M. Wt: 158.11 g/mol
InChI Key: CKLYHLGXFCSDGE-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound featuring an imidazole ring with two carboxylic acid groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal with ammonia and formaldehyde, followed by oxidation to introduce the carboxylic acid groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-imidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with ketone or aldehyde groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

2,3-Dihydro-1H-imidazole-4,5-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of enzyme inhibitors and antimicrobial agents.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biochemical pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

    Imidazole-4,5-dicarboxylic acid: Similar in structure but lacks the dihydro component.

    2-Methyl-1H-imidazole-4,5-dicarboxylic acid: Features a methyl group at the 2 position, altering its chemical properties.

    4,5-Imidazoledicarboxylic acid: Another related compound with similar functional groups.

Uniqueness: 2,3-Dihydro-1H-imidazole-4,5-dicarboxylic acid is unique due to its dihydro structure, which imparts distinct chemical reactivity and biological activity compared to its fully aromatic counterparts. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological applications.

Properties

IUPAC Name

2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c8-4(9)2-3(5(10)11)7-1-6-2/h6-7H,1H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLYHLGXFCSDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=C(N1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407815
Record name 2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610265-04-8
Record name 2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid
Reactant of Route 2
2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid
Reactant of Route 3
2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid
Reactant of Route 4
2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid
Reactant of Route 5
2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid
Reactant of Route 6
2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid

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